molecular formula C7H7ClFNO2 B1292711 3-Amino-6-fluorobenzoic acid hydrochloride CAS No. 130047-15-3

3-Amino-6-fluorobenzoic acid hydrochloride

Cat. No. B1292711
CAS RN: 130047-15-3
M. Wt: 191.59 g/mol
InChI Key: UUAQLLHDUVUFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Amino-6-fluorobenzoic acid hydrochloride is C7H7ClFNO2 . The InChI code is 1S/C7H6FNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3H,9H2, (H,10,11);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluorobenzoic acid hydrochloride include a molecular weight of 191.59 and a melting point of 240-242°C . It is a solid with an off-white appearance .

Scientific Research Applications

Fluorometric Analysis

Research by K. Imai and Yoshihiko Watanabe (1981) demonstrated the superior reactivity and fluorescence yield of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) compared to its chloro and bromo analogs. This method, enhanced by adjusting the medium to around pH 1 with hydrochloric acid, allows for the sensitive determination of secondary amino acids such as proline, hydroxyproline, and sarcosine. This technique's application in analytical chemistry highlights the potential of fluorinated compounds in enhancing detection limits and specificity in fluorometric analysis Imai & Watanabe, 1981.

Antitumor Activity

L. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents on the phenyl ring, including amino, dimethylamino, or fluoro, as the corresponding hydrochloride salts. These compounds exhibited cytostatic activities against various malignant human cell lines, suggesting the potential application of fluorinated benzothiazoles in developing new antitumor agents Racané et al., 2006.

Antifungal Activity

A study by Guang-Fang Xu et al. (2007) on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their significant antifungal activities. These compounds, derived from 2-amino-5-fluorobenzoic acid, showed high inhibitory effects against various fungi, indicating their potential as new antifungal agents Xu et al., 2007.

Radiopharmaceutical Development

F. Wagner, J. Ermert, and H. Coenen (2009) explored the synthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) via isotopic exchange for use as a radiopharmaceutical in PET imaging. This novel synthesis method offers a more efficient and potentially automatable approach to producing 6-18F-fluoro-l-DOPA, highlighting the role of fluorinated compounds in advancing diagnostic imaging technologies Wagner, Ermert, & Coenen, 2009.

Safety and Hazards

3-Amino-6-fluorobenzoic acid hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

5-amino-2-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQLLHDUVUFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647442
Record name 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-fluorobenzoic acid hydrochloride

CAS RN

130047-15-3
Record name Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130047-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.